C7H12BrN3O2S

Description

Chemical Identity:

C₇H₁₂BrN₃O₂S corresponds to 4-Bromo-1-(3-(methylsulfonyl)propyl)-1H-pyrazol-3-amine (CAS: 1341331-85-8), a brominated pyrazole derivative with a methylsulfonylpropyl side chain. This compound serves as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules targeting kinase inhibition or antimicrobial activity. Its molecular weight is 282.16 g/mol, calculated from its formula. Key structural features include:

Properties

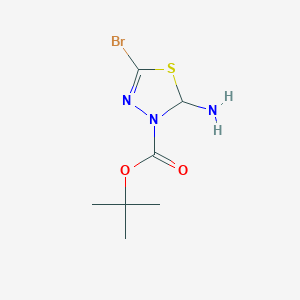

IUPAC Name |

tert-butyl 2-amino-5-bromo-2H-1,3,4-thiadiazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrN3O2S/c1-7(2,3)13-6(12)11-5(9)14-4(8)10-11/h5H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLTBNMPSZQNQIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(SC(=N1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 3-bromo-1-isobutyl-1H-pyrazole-4-sulfonamide involves several steps. One common method includes the bromination of a pyrazole derivative followed by sulfonation. The reaction conditions typically involve the use of bromine or a brominating agent and a sulfonating agent under controlled temperatures and pH levels .

Industrial Production Methods: : Industrial production of this compound may involve large-scale bromination and sulfonation processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the isobutyl group.

Reduction: Reduction reactions can occur at the sulfonamide group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Oxidized derivatives of the isobutyl group.

Reduction: Reduced forms of the sulfonamide group.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

Biology

- Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties .

Medicine

Industry

Mechanism of Action

The mechanism of action of 3-bromo-1-isobutyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The bromine and sulfonamide groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The pyrazole ring is essential for the compound’s stability and reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares C₇H₁₂BrN₃O₂S with structurally or functionally related compounds from the evidence:

Key Findings:

Structural Analogues :

- C₉H₅BrO₂S (benzothiophene carboxylate) shares a bromine substituent but differs in its aromatic heterocycle and carboxylate group. This imparts higher aromaticity (9 aromatic heavy atoms vs. 0 in C₇H₁₂BrN₃O₂S) and stronger CYP1A2 inhibition .

- Oxythiamine (C₁₂H₁₆N₃O₂S) is a thiamine analog with a sulfur atom but lacks halogenation, limiting its use in halogen-specific drug design .

Pharmacokinetic Contrasts :

- C₇H₁₂BrN₃O₂S and C₉H₁₉ClN₂O₂ both exhibit high GI absorption, but the latter’s lower TPSA (43.37 Ų) correlates with reduced BBB permeability compared to the pyrazole derivative .

Synthetic Utility :

- C₇H₁₂BrN₃O₂S’s bromine and sulfonyl groups make it versatile for cross-coupling reactions, whereas C₉H₅BrO₂S is optimized for electrophilic aromatic substitution .

Biological Activity

The compound with the molecular formula C7H12BrN3O2S , known as 4-bromo-N,N,3,5-tetramethyl-1H-pyrazole-1-sulfonamide , has garnered attention in the scientific community due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies that highlight its significance in biomedical research.

Chemical Structure and Properties

The compound features a pyrazole ring with a bromine atom and a sulfonamide group, which contribute to its chemical reactivity and biological activity. The presence of multiple methyl groups enhances its lipophilicity, potentially improving its ability to interact with biological membranes and targets.

The biological activity of C7H12BrN3O2S is largely attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which may play a role in its anti-inflammatory and antimicrobial properties.

- Receptor Binding : Its structure allows for binding to specific receptors, modulating their activity and influencing cellular signaling pathways.

- Calcium Uptake Modulation : Similar pyrazole derivatives have been reported to affect calcium uptake in cells, impacting numerous physiological processes.

Biological Activities

Research indicates that C7H12BrN3O2S exhibits several significant biological activities:

- Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, making it a candidate for therapeutic use in inflammatory diseases.

- Anticancer Potential : Preliminary research suggests that it may possess anticancer properties, warranting further investigation into its efficacy against different cancer cell lines.

Data Table: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Anti-inflammatory | Reduces inflammation in vitro and in vivo models | |

| Anticancer | Potential efficacy against various cancer cell lines | |

| Enzyme Inhibition | Inhibits specific enzymes involved in disease processes |

Case Studies

Several case studies have explored the biological effects of C7H12BrN3O2S and related compounds:

- Antimicrobial Efficacy Study : A study investigated the compound's effectiveness against Staphylococcus aureus, showing significant inhibition at low concentrations. This suggests its potential as a therapeutic agent for treating bacterial infections.

- Anti-inflammatory Research : In another study, the compound was tested in animal models for its anti-inflammatory effects. Results indicated a notable reduction in inflammatory markers compared to control groups, supporting its use in inflammatory conditions.

- Cancer Cell Line Studies : Research involving various cancer cell lines revealed that C7H12BrN3O2S induces apoptosis and inhibits proliferation, demonstrating promising anticancer activity that merits further exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.